molecular formula C20H21FN2O2 B12412915 HN37

HN37

Numéro de catalogue: B12412915
Poids moléculaire: 340.4 g/mol
Clé InChI: HXUBJZRAVCPBRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate (synonym: HN37) is a carbamate derivative with the molecular formula C₂₀H₂₁FN₂O₂ and a molecular weight of 340.391 g/mol . Its structure features a central 2,6-dimethylphenyl ring substituted with a carbamate group (COOCH₃) and a prop-2-ynyl-amino linkage to a 4-fluorophenylmethyl moiety. Key identifiers include:

  • SMILES: COC(=O)Nc1c(C)cc(cc1C)N(CC#C)Cc2ccc(F)cc2
  • InChIKey: HXUBJZRAVCPBRH-UHFFFAOYSA-N .

This compound is categorized as a non-polymer small molecule and is referenced in databases such as PubChem (ID: 92045023) and ChEMBL (ID: CHEMBL5180351) .

Propriétés

Formule moléculaire

C20H21FN2O2

Poids moléculaire

340.4 g/mol

Nom IUPAC

methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate

InChI

InChI=1S/C20H21FN2O2/c1-5-10-23(13-16-6-8-17(21)9-7-16)18-11-14(2)19(15(3)12-18)22-20(24)25-4/h1,6-9,11-12H,10,13H2,2-4H3,(H,22,24)

Clé InChI

HXUBJZRAVCPBRH-UHFFFAOYSA-N

SMILES canonique

CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F

Origine du produit

United States

Méthodes De Préparation

Historical Context and Synthetic Challenges

Early synthetic routes for HN37 faced limitations in scalability and safety. Initial approaches required 10 steps with a 30% overall yield, relying on hazardous reagents like methyl chloroformate and hydrogen gas. These methods necessitated multiple chromatographic purifications, rendering large-scale production impractical. The development of a three-step synthesis marked a paradigm shift, achieving a 61% overall yield while eliminating hazardous conditions.

Three-Step Synthesis: Methodology and Optimization

Step 1: Boc Protection of 4-Amino-2,6-dimethylphenol

The synthesis begins with the protection of 4-amino-2,6-dimethylphenol (16 ) using di-tert-butyl dicarbonate (Boc₂O) in acetonitrile. This step introduces a Boc group to the amine, forming the intermediate 17 with 95% yield.

Reaction Conditions

  • Solvent : Acetonitrile
  • Reagents : Boc₂O (1.4 equiv), methanol
  • Temperature : Reflux at 82°C for 8 hours
  • Workup : Acidic washing (1M HCl) followed by precipitation with petroleum ether.

Step 2: Buchwald–Hartwig Amination

The key coupling step involves a palladium-catalyzed amination between 17 and N-(prop-2-yn-1-yl)-4-fluorobenzylamine. Optimized conditions use [Pd(allyl)Cl]₂ (2.5 mol%) and BippyPhos (10 mol%) in tetrahydrofuran (THF) at 50°C for 2 hours.

Critical Parameters

  • Catalyst System : [Pd(allyl)Cl]₂/BippyPhos
  • Base : tert-Butoxide (3 equiv)
  • Yield : 85% for intermediate 18 .

Step 3: Deprotection and Carbamate Formation

Final deprotection of 18 using hydrochloric acid (36% HCl) in methanol yields this compound with 95% purity. The reaction proceeds at room temperature for 1 hour, followed by neutralization and crystallization.

Purification : Crystallization from dichloromethane/petroleum ether eliminates column chromatography.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics Across this compound Synthesis Methods
Parameter First-Generation (10-Step) Second-Generation (6-Step) Third-Generation (3-Step)
Overall Yield 30% 30% 61%
Chromatography Steps 4 0 0
Hazardous Reagents Methyl chloroformate, H₂ H₂ None
Scale Demonstrated Milligram 10 g 10 g

The three-step method outperforms predecessors by reducing purification complexity and avoiding gaseous hydrogen.

Reaction Mechanism Insights

Palladium-Catalyzed Coupling

The Buchwald–Hartwig amination employs oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the amine. BippyPhos enhances catalytic turnover by stabilizing the palladium center, enabling efficient C–N bond formation at mild temperatures.

Solvent and Base Effects

THF as the solvent facilitates ligand coordination to palladium, while tert-butoxide deprotonates the amine, accelerating transmetallation. Substituting THF with polar aprotic solvents (e.g., DMF) reduces yields by 20%.

Scalability and Industrial Feasibility

The three-step route achieves a 10 g scale production with >99% HPLC purity. Key advantages include:

  • Cost Efficiency : BippyPhos, though expensive, is used catalytically (10 mol%).
  • Safety Profile : Avoids pyrophoric reagents and high-pressure hydrogenation.
  • Environmental Impact : THF and acetonitrile are recycled via distillation.

Characterization and Quality Control

Table 2: Analytical Data for this compound
Parameter Value Method
HPLC Purity >99% C18 column
¹H NMR (400 MHz) δ 7.25 (d, 2H, Ar-F), 2.15 (s, 6H, CH₃) CDCl₃
Melting Point 148–150°C DSC
Residual Solvents <0.1% (THF, MeCN) GC-MS

Strict control of residual palladium (<10 ppm) ensures compliance with ICH guidelines.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Carbamate Chemistry

(a) 4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate
  • Molecular Formula: Not explicitly stated, but structurally distinct due to a sulfonylacetyl group replacing the prop-2-ynyl-amino linkage.
(b) WH-4-023 (KIN112)
  • Molecular Formula : C₃₂H₃₆N₆O₄ (568.67 g/mol).
  • Key Differences : A bulkier structure with a pyrimidinyl-carbamate core and dimethoxyphenyl substituents. The increased molecular weight and aromaticity suggest divergent pharmacokinetic profiles, such as solubility and bioavailability .
(c) Fenbendazole Related Compound B
  • Molecular Formula : C₉H₈ClN₃O₂ (225.63 g/mol).
  • Key Differences : A benzimidazole-carbamate hybrid with a chlorine substituent. The absence of fluorophenyl groups reduces lipophilicity compared to HN37, impacting membrane permeability .

Fluorophenyl-Containing Analogues

(a) Pimavanserin Tartrate
  • Molecular Formula : (C₂₅H₃₄FN₃O₂)₂·C₄H₆O₆ (1005.20 g/mol).
  • Key Differences : A urea derivative with a 4-fluorophenylmethyl group. The urea linkage and piperidinyl substituents confer distinct hydrogen-bonding capabilities and receptor selectivity compared to this compound’s carbamate group .
(b) 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates
  • Example : 4a–i series (Ferriz et al.).
  • Key Differences : Chlorophenyl substituents increase hydrophobicity, while the carbamate-amide hybrid structure may enhance metabolic stability relative to this compound’s simpler carbamate .

Physicochemical Properties

Lipophilicity
  • Analogues like the 4a–i carbamates () were analyzed via HPLC for lipophilicity (log k), demonstrating that chloro-substituents increase log k values compared to non-halogenated derivatives. This compound’s fluorine substituent likely results in intermediate lipophilicity .
Molecular Weight and Bioavailability
  • This compound (340.39 g/mol) falls within the acceptable range for oral bioavailability (typically <500 g/mol). Bulkier analogues like WH-4-023 (568.67 g/mol) may face challenges in absorption .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₂₀H₂₁FN₂O₂ 340.39 4-fluorophenyl, prop-2-ynyl-amino Moderate lipophilicity (inferred)
4-{[(4-Fluorophenyl)sulfonyl]acetyl}-2,6-dimethylphenyl dimethylcarbamate Not specified Not specified Sulfonylacetyl, dimethylcarbamate High electron-withdrawing effects
WH-4-023 (KIN112) C₃₂H₃₆N₆O₄ 568.67 Pyrimidinyl-carbamate, dimethoxyphenyl Kinase inhibition
Pimavanserin Tartrate (C₂₅H₃₄FN₃O₂)₂·C₄H₆O₆ 1005.20 Urea, 4-fluorophenylmethyl CNS activity

Activité Biologique

Methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate, also known as HN37, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and its interactions with ion channels. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Molecular Formula : C20H21FN2O2
  • Molecular Weight : 340.4 g/mol
  • IUPAC Name : methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynylamino]-2,6-dimethylphenyl]carbamate
  • SMILES Notation : CC1=CC(=CC(=C1NC(=O)OC)C)N(CC#C)CC2=CC=C(C=C2)F

This compound acts primarily as a modulator of voltage-gated potassium channels, particularly KCNQ2. It has been shown to enhance the channel's activity, leading to increased neuronal excitability and potential neuroprotective effects. This modulation is critical for maintaining neuronal health and function, making this compound a candidate for treating conditions such as epilepsy and other neurological disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Antiepileptic Activity : this compound has been identified as a potent antiepileptic drug candidate. Its structural similarity to retigabine suggests it may exhibit comparable efficacy in reducing seizure activity by enhancing KCNQ channel function .
  • Neuroprotection : Research indicates that this compound may provide neuroprotective benefits by stabilizing neuronal membranes and reducing excitotoxicity associated with excessive glutamate release. This property is particularly relevant in the context of neurodegenerative diseases .
  • Selectivity for MMPs : The compound has also been evaluated for its effects on matrix metalloproteinases (MMPs), specifically MMP-2. It has shown selective inhibition of MMP-2 while sparing other MMPs, which could have implications for treating conditions involving tissue remodeling and inflammation .

Case Study 1: Antiepileptic Efficacy

A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency and duration compared to control groups. The results indicated a dose-dependent response, with higher doses correlating with greater efficacy in seizure control.

Case Study 2: Neuroprotective Effects

In vitro studies showed that this compound could protect neurons from oxidative stress induced by glutamate toxicity. The compound was found to reduce cell death and preserve mitochondrial function in neuronal cultures exposed to toxic concentrations of glutamate .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntiepilepticEnhances KCNQ channel activity
NeuroprotectiveReduces glutamate-induced toxicity
MMP InhibitionSelectively inhibits MMP-2

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.